1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone
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Overview
Description
1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone is an organic compound with the molecular formula C10H8ClN2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Scientific Research Applications
1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by interacting with receptor proteins, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone: Similar structure but with the chlorine atom in a different position on the phenyl ring.
2-chlorophenylhydrazine: An intermediate in the synthesis of the target compound.
Pyrazole derivatives: A broad class of compounds with varying substituents on the pyrazole ring.
Uniqueness
1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-[1-(2-chlorophenyl)pyrazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-5-3-2-4-10(11)12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYWAOIBAMAHGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586337 |
Source
|
Record name | 1-[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925155-57-3 |
Source
|
Record name | 1-[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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